

2-Amino-5-bromopyridine-d3 chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromopyridine-d3

Cat. No.: B12407321

[Get Quote](#)

An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3

This technical guide provides a comprehensive overview of **2-Amino-5-bromopyridine-d3**, a deuterated isotopologue of the versatile chemical intermediate 2-Amino-5-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the chemical structure, formula, physicochemical properties, and detailed experimental protocols.

Chemical Structure and Formula

2-Amino-5-bromopyridine-d3 is the deuterium-labeled form of 2-Amino-5-bromopyridine.[\[1\]](#)[\[2\]](#) The incorporation of deuterium isotopes is a critical tool in mechanistic studies, metabolic profiling, and altering the pharmacokinetic properties of pharmaceutical compounds.

Molecular Formula: C₅H₂D₃BrN₂[\[1\]](#)

CAS Number: 952109-91-0[\[2\]](#)

Chemical Structure:

The precise location of the three deuterium atoms in commercially available **2-Amino-5-bromopyridine-d3** is not always explicitly defined. A common and chemically logical placement involves the substitution of the two protons on the amino group and one of the aromatic protons on the pyridine ring, due to their relative acidity and accessibility for hydrogen-

deuterium exchange. The structure presented below shows deuteration at the amino group and the C-3 position of the pyridine ring.

The image you are requesting does not exist or is no longer available.

imgur.com

Note: The structure shown represents a plausible isomer. The exact position of the third deuterium on the aromatic ring may vary.

Physicochemical Properties

Quantitative data for **2-Amino-5-bromopyridine-d3** is not extensively reported. However, the properties of its non-deuterated analogue, 2-Amino-5-bromopyridine, are well-characterized and provide a reliable reference.

Property	Value
Compound	2-Amino-5-bromopyridine (Non-deuterated)
Molecular Formula	C ₅ H ₅ BrN ₂ ^[3]
Molecular Weight	173.01 g/mol ^[3]
CAS Number	1072-97-5 ^[3]
Appearance	White to cream or pale brown crystalline solid ^[4]
Melting Point	135-145 °C ^[4]
Solubility	Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water.
IUPAC Name	5-bromopyridin-2-amine ^[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-5-bromopyridine-d3** are not readily available in the public domain. However, the synthesis of the non-deuterated parent compound is well-documented and provides a foundational methodology. A conceptual workflow for deuteration is also presented.

Synthesis of 2-Amino-5-bromopyridine (Non-deuterated)

A common and effective method for the synthesis of 2-Amino-5-bromopyridine involves the direct bromination of 2-aminopyridine using a suitable brominating agent. The following protocol is adapted from a patented method.[\[5\]](#)[\[6\]](#)

Materials:

- 2-aminopyridine
- Phenyltrimethylammonium tribromide
- Chloroform
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Benzene (for recrystallization)

Procedure:

- In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.[\[6\]](#)
- Stir the mixture at 25°C for 2 hours.[\[6\]](#)
- After the reaction is complete, wash the mixture with 40ml of a saturated sodium chloride solution.[\[6\]](#)
- Separate the organic layer using a separatory funnel. The organic phase is the lower layer.[\[6\]](#)

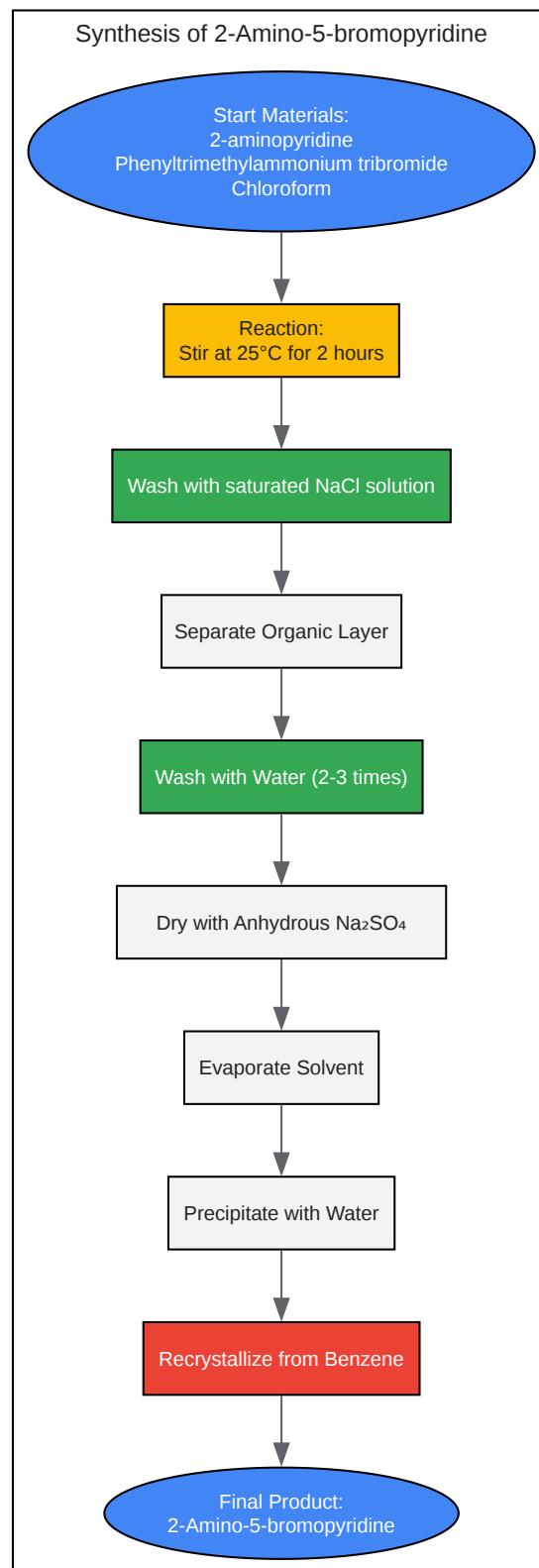
- Wash the organic phase two to three times with 20ml of water.[6]
- Dry the organic layer over anhydrous sodium sulfate and then filter.[6]
- Remove the solvent (chloroform) by rotary evaporation to obtain an oily residue.[6]
- Cool the residue in an ice water bath and add water to precipitate the solid crude product.[6]
- Recrystallize the crude product from benzene, filter, and dry to obtain the final product as a yellow solid.[6]

Conceptual Protocol for Deuteration

Deuterium can be introduced into the 2-Amino-5-bromopyridine molecule through hydrogen-deuterium (H/D) exchange, typically catalyzed by an acid or a base.

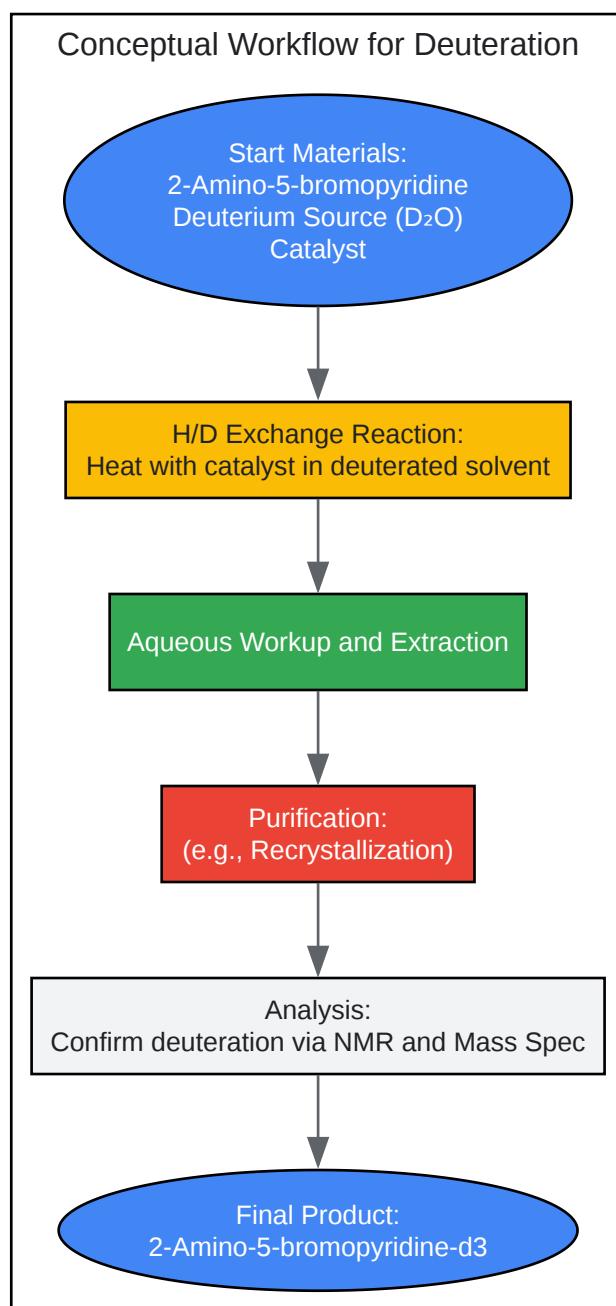
Materials:

- 2-Amino-5-bromopyridine
- Deuterium oxide (D_2O)
- A suitable catalyst (e.g., K_2CO_3 with 18-crown-6, or a deuterated acid like D_2SO_4)[7][8]
- An appropriate solvent (e.g., $DMSO-d_6$)[7]


Procedure:

- Dissolve 2-Amino-5-bromopyridine in a suitable deuterated solvent or a mixture of D_2O and a co-solvent.
- Add a catalyst to facilitate the H/D exchange. The choice of catalyst and reaction conditions (temperature, time) will determine the extent and position of deuteration.[7][8]
- Heat the reaction mixture to the required temperature for a specified duration to allow for the exchange of protons with deuterium.[7]
- After the reaction, quench the reaction and extract the product into an organic solvent.

- Wash the organic layer to remove any remaining catalyst and D₂O.
- Dry the organic layer, remove the solvent, and purify the deuterated product, for example, by recrystallization.
- Confirm the level and position of deuterium incorporation using analytical techniques such as ¹H NMR spectroscopy and mass spectrometry.


Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and a conceptual deuteration workflow.

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the synthesis of 2-Amino-5-bromopyridine.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the deuteration of 2-Amino-5-bromopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. immunomart.com [immunomart.com]
- 2. 2-Amino-5-bromopyridine-d3 [shop.labclinics.com]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromopyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Amino-5-bromopyridine-d3 chemical structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407321#2-amino-5-bromopyridine-d3-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com